molecular formula C11H12O2S B8628642 5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid

5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid

Cat. No. B8628642
M. Wt: 208.28 g/mol
InChI Key: GYDPJDUIGDYSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3,3-Dimethyl-but-1-ynyl)-thiophene-2-carboxylic acid

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H12O2S/c1-11(2,3)7-6-8-4-5-9(14-8)10(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

GYDPJDUIGDYSMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC=C(S1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 350 mL heavy wall round bottom flask was charged with TEA (33.7 mL, 24 mmol, 5.0 equiv), BINAP (3.0 g, 4.83 mmol, 0.1 equiv), 5-bromo-thiophene-2-carboxylic acid (48.3 mmol, 1.0 equiv), CuI (0.184 g, 0.97 mmol, 0.02 equiv), Pd2dba3 (2.2 g, 2.4 mmol, 0.05 equiv) and DMF (40.0 mL). The flask was flushed with N2 and to the mixture was added t-butyl acetylene (15.8 g, 193 mmol, 4.0 equiv). The mixture was sealed and stirred at 70° C. for 48 hours. After cooled at room temperature, the reaction mixture was filtered and the filtrate was concentrated under vacuum. The residue was acidified with 3.0 N HCl until pH=4. The aqueous layer was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by silical gel, EtOAc/heptane 5% to EtOAc/heptane 30% with 2% of AcOH to give product 6.5 g (yield 65%).
[Compound]
Name
TEA
Quantity
33.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.184 g
Type
catalyst
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Yield
65%

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